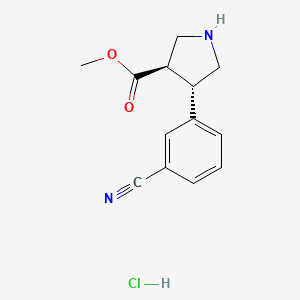
trans-Methyl4-(3-cyanophenyl)pyrrolidine-3-carboxylatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Methyl 4-(3-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C13H14N2O2. It is used in various scientific research applications, particularly in the fields of chemistry and biology. The compound is known for its unique structure, which includes a pyrrolidine ring and a cyanophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-Methyl 4-(3-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride typically involves the reaction of 3-cyanobenzaldehyde with pyrrolidine and methyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of trans-Methyl 4-(3-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride may involve large-scale batch reactions. The process includes the purification of the product through recrystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
trans-Methyl 4-(3-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
trans-Methyl 4-(3-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of trans-Methyl 4-(3-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- trans-Methyl 4-(4-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride
- trans-Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride
Uniqueness
trans-Methyl 4-(3-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable for certain research applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C13H15ClN2O2 |
|---|---|
Peso molecular |
266.72 g/mol |
Nombre IUPAC |
methyl (3R,4S)-4-(3-cyanophenyl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H14N2O2.ClH/c1-17-13(16)12-8-15-7-11(12)10-4-2-3-9(5-10)6-14;/h2-5,11-12,15H,7-8H2,1H3;1H/t11-,12+;/m1./s1 |
Clave InChI |
JDEUXJCWCOMZKM-LYCTWNKOSA-N |
SMILES isomérico |
COC(=O)[C@H]1CNC[C@@H]1C2=CC=CC(=C2)C#N.Cl |
SMILES canónico |
COC(=O)C1CNCC1C2=CC=CC(=C2)C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


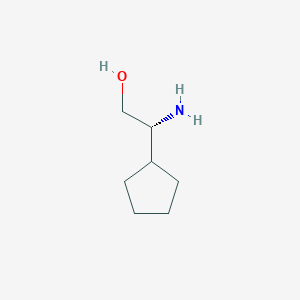
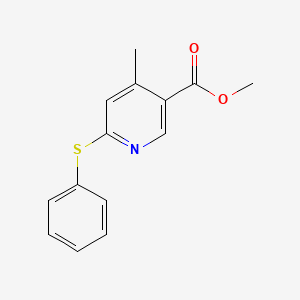
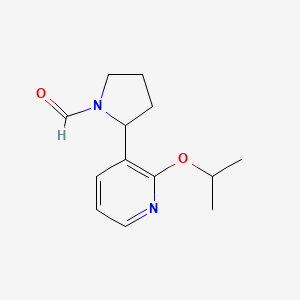
![tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate](/img/structure/B13007265.png)
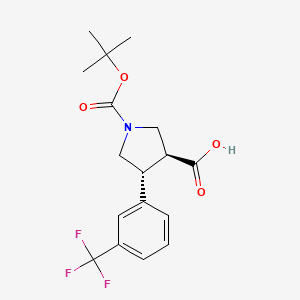

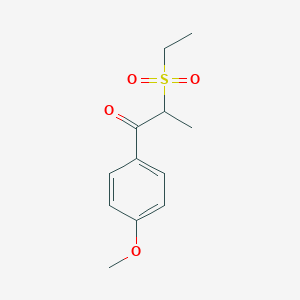
![(R)-3-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13007282.png)
![1-[Ethyl(methyl)amino]-3-(oxetan-3-ylsulfanyl)propan-2-ol](/img/structure/B13007288.png)
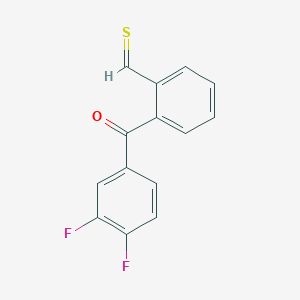


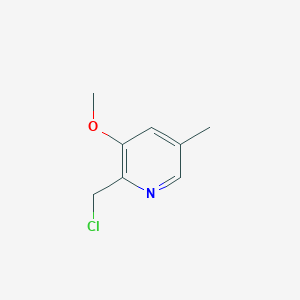
![5-Bromo-6-chloroimidazo[1,5-a]pyrazin-8-ol](/img/structure/B13007325.png)
